molecular formula C12H10N2O4S B12225372 (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(2-methoxyphenyl)acetamide

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(2-methoxyphenyl)acetamide

Cat. No.: B12225372
M. Wt: 278.29 g/mol
InChI Key: ZUFBBQXWTPPJRT-TWGQIWQCSA-N
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Description

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone core and a methoxyphenyl group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(2-methoxyphenyl)acetamide typically involves the condensation of a thiazolidinone derivative with an appropriate acylating agent. The reaction conditions may include:

    Solvent: Common solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO).

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions are often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization, filtration, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiazolidinone ring using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the thiazolidinone core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, DMSO, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(2-methoxyphenyl)acetamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, thiazolidinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, particularly in the treatment of infections, inflammation, and cancer.

Industry

Industrially, the compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(2-methoxyphenyl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core may inhibit certain enzymes, while the methoxyphenyl group could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: Broad spectrum of biological activities.

    Phenylacetamides: Various pharmacological effects.

Uniqueness

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of a thiazolidinone core and a methoxyphenyl group, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C12H10N2O4S/c1-18-8-5-3-2-4-7(8)13-10(15)6-9-11(16)14-12(17)19-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6-

InChI Key

ZUFBBQXWTPPJRT-TWGQIWQCSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C=C\2/C(=O)NC(=O)S2

Canonical SMILES

COC1=CC=CC=C1NC(=O)C=C2C(=O)NC(=O)S2

Origin of Product

United States

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